molecular formula C10H13ClO3 B1366927 1-Chloro-4-(trimethoxymethyl)benzene CAS No. 22911-21-3

1-Chloro-4-(trimethoxymethyl)benzene

Cat. No.: B1366927
CAS No.: 22911-21-3
M. Wt: 216.66 g/mol
InChI Key: TWUAATUKQFPYJN-UHFFFAOYSA-N
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Description

“1-Chloro-4-(trimethoxymethyl)benzene” is a chemical compound with the molecular formula C10H13ClO3 . It has a molecular weight of 216.66 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13ClO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Improved Synthesis Methods : Research has shown the synthesis of similar compounds, like 1-Chloro-2,4,5-trimethyl-benzene, using one-step methods with high yield and purity. These methods often involve catalytic systems and specific temperature and mole ratio conditions (Zhang Qin-chun, 2008).
  • Photorearrangement : Studies on photorearrangement processes, such as the transformation of 1-Chloro-4,6,8-trimethylazulene upon UV irradiation, provide insights into the behavior of similar chloro-trimethyl compounds under light exposure (Carlos Ruiz et al., 2001).
  • Catalytic and Polymerization Processes : Certain chloro-trimethyl compounds have been used as initiators or transfer agents in cationic polymerizations. These materials can polymerize under specific conditions, leading to polymers with high thermal stability and uniform structures (T. Dittmer et al., 1989).

Material Science Applications

  • Organometallic Chemistry : Compounds with chloro-trimethyl structures play a significant role in the synthesis of organometallic compounds. For example, reactions involving chloromercuriobenzenes and trimethylgallium have been explored for creating benzene derivatives with dimethylgallyl substituents, which are significant in the development of higher coordinate gallium atoms (P. Jutzi et al., 2009).

Safety and Hazards

This compound is classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

1-chloro-4-(trimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUAATUKQFPYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Cl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292103
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22911-21-3
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22911-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAV2C6HE94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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